Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Overview
Description
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the hydrolysis of fatty acid amides, which are involved in a variety of physiological functions, including pain sensation, mood, and inflammation .
Mode of Action
this compound acts as an inhibitor of FAAH . It binds to the active site of the enzyme, preventing it from hydrolyzing fatty acid amides . This results in an increase in the concentration of these molecules, enhancing their physiological effects .
Biochemical Pathways
The inhibition of FAAH by this compound affects the endocannabinoid system . This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and inflammation. By inhibiting FAAH, the compound increases the concentration of endocannabinoids, molecules that activate cannabinoid receptors .
Pharmacokinetics
The pharmacokinetic properties of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4The compound’s potency and selectivity for faah suggest that it may have suitable pharmacokinetic properties for medicinal chemistry optimization .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of endocannabinoids . This can enhance the physiological effects of these molecules, potentially leading to pain relief, mood enhancement, and reduced inflammation .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s interaction with faah and its overall effectiveness .
Biochemical Analysis
Biochemical Properties
Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate plays a role in biochemical reactions as an inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme involved in the degradation of fatty acid amides, which are signaling molecules that regulate various physiological processes. The compound interacts with FAAH by binding to its active site, thereby inhibiting its activity and leading to an accumulation of fatty acid amides . This interaction is crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving fatty acid amides. The compound’s inhibition of FAAH leads to increased levels of fatty acid amides, which can impact gene expression and cellular metabolism . These changes may result in altered cellular responses, such as reduced inflammation or enhanced neuroprotection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with FAAH. The compound binds to the active site of FAAH, inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of fatty acid amides, leading to their accumulation . Additionally, the compound may influence gene expression by modulating signaling pathways that are regulated by fatty acid amides.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FAAH without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid amide metabolism. The compound interacts with FAAH, an enzyme that hydrolyzes fatty acid amides into their corresponding acids . By inhibiting FAAH, the compound affects the metabolic flux and levels of fatty acid amides, which can have downstream effects on various physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, and its distribution within tissues can affect its localization and accumulation . Understanding these factors is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h10,15H,4-9H2,1-3H3/t10-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LILGESIHSOUCBM-MFKMUULPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@H](CO2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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